3-pyridin-3-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine
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Overview
Description
3-pyridin-3-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-3-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. Common methods include multi-step organic synthesis, where the compound is built up from simpler starting materials through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, optimized for efficiency and yield. These methods often include the use of specialized equipment and conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-pyridin-3-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-pyridin-3-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-pyridin-3-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-pyridin-3-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine include other molecules with related structures and properties. These compounds may share certain functional groups or chemical characteristics, making them useful for comparative studies.
Uniqueness
This compound stands out due to its unique combination of properties, which may include specific reactivity, stability, and biological activity. These features make it a valuable compound for research and development in various scientific fields.
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research Its unique properties and potential for various chemical reactions make it an important subject of study in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
3-pyridin-3-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-7-16-10(9-4-3-5-12-8-9)14-15-11(16)13-6-1/h3-5,8H,1-2,6-7H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAFXSSBATVQKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NNC2=NC1)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=NNC2=NC1)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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